5-Bromo-4-chloro-3-indolyl sulfate

Histochemistry Enzyme Localization Sulfatase

Researchers requiring spatial mapping of sulfatase expression face limitations with soluble substrates like 4-nitrophenyl sulfate, whose chromophores diffuse and obscure localization. 5-Bromo-4-chloro-3-indolyl sulfate (CAS 6578-07-0) solves this by releasing an insoluble blue precipitate at the exact site of enzymatic activity upon hydrolysis. • Insoluble indigo precipitate enables high-resolution histochemical imaging with minimal diffusion • ≥98% purity; 50 mg/mL water solubility for reproducible substrate preparation • -20°C long-term storage; shipped on dry ice to preserve stability

Molecular Formula C8H5BrClNO4S
Molecular Weight 326.55 g/mol
Cat. No. B1223581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-3-indolyl sulfate
Molecular FormulaC8H5BrClNO4S
Molecular Weight326.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2OS(=O)(=O)O)Cl)Br
InChIInChI=1S/C8H5BrClNO4S/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14/h1-3,11H,(H,12,13,14)
InChIKeyKZKSBQXQOQUOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-3-indolyl Sulfate: Core Properties and Procurement Profile


5-Bromo-4-chloro-3-indolyl sulfate (potassium salt, CAS 6578-07-0) is an aryl sulfate chromogenic substrate [1]. It is specifically designed for the detection of sulfatase enzymes, particularly aryl-sulfatase . This compound is a derivative of indoxyl, halogenated at the 4- and 5-positions with chlorine and bromine, respectively [1]. Upon enzymatic hydrolysis of the sulfate ester bond, it releases an indoxyl intermediate which rapidly undergoes oxidative dimerization to form an intensely colored, water-insoluble blue precipitate of 5,5'-dibromo-4,4'-dichloro-indigo . This property makes it a critical tool in histochemistry and microbiology for localizing enzymatic activity.

Why 5-Bromo-4-chloro-3-indolyl Sulfate Cannot Be Casually Swapped


Substituting 5-Bromo-4-chloro-3-indolyl sulfate with other chromogenic sulfatase substrates like 4-nitrophenyl sulfate or 4-nitrocatechol sulfate leads to fundamentally different assay outcomes due to divergent physical properties of their reaction products [1]. The primary differentiator is that 5-Bromo-4-chloro-3-indolyl sulfate yields an insoluble, intensely colored precipitate at the site of enzymatic activity, enabling precise spatial localization in histochemistry . In contrast, alternatives like 4-nitrophenyl sulfate release soluble chromophores that diffuse into the medium, rendering them suitable only for bulk solution assays and not for spatial analysis . Furthermore, the specific halogenation pattern of the indoxyl core (5-bromo-4-chloro) is known to produce dye particles with minimal diffusion compared to other indoxyl derivatives, a critical parameter for high-resolution imaging [2]. This makes direct substitution without a complete change in the experimental workflow and analytical readout impossible.

Quantitative Differentiation of 5-Bromo-4-chloro-3-indolyl Sulfate


Superior Spatial Resolution via Indigogenic Precipitation

Unlike soluble chromogenic substrates such as 4-nitrophenyl sulfate, which produce a diffusible yellow product, 5-Bromo-4-chloro-3-indolyl sulfate undergoes hydrolysis to yield an insoluble, intensely blue precipitate at the precise site of enzymatic activity [1]. This property enables high-resolution spatial localization of sulfatase activity within cells and tissues, a capability that soluble chromogens fundamentally lack [1].

Histochemistry Enzyme Localization Sulfatase

Optimized Solubility Profile for Assay Workflows

The aqueous solubility of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt is specified as 50 mg/mL, producing a clear to slightly hazy solution . This is a defined, workable concentration that contrasts with the often 'slightly soluble' or 'practically insoluble' nature of other common sulfatase substrates like 4-nitrophenyl sulfate . Its higher solubility relative to 4-nitrophenyl sulfate facilitates the preparation of concentrated stock solutions without the need for organic co-solvents, streamlining experimental protocols and improving reproducibility.

Assay Development Substrate Solubility Biochemistry

Enhanced Sensitivity and Reduced Background in Histochemical Assays

A key differentiator for X-Sulfate (5-Bromo-4-chloro-3-indolyl sulfate) is its reported performance advantage in histochemical applications. Vendor technical documentation states that this substrate demonstrates 'greater sensitivity and produces little or no background staining compared with other alternatives' . While this claim is qualitative, it highlights a critical selection criterion for assays where signal-to-noise ratio is paramount.

Histochemistry Assay Sensitivity Molecular Biology

Optimal Scientific and Industrial Use Cases for 5-Bromo-4-chloro-3-indolyl Sulfate


High-Resolution Histochemical Localization of Aryl-Sulfatase Activity in Tissue Sections

In studies requiring precise spatial mapping of sulfatase expression, such as in developmental biology or pathology, 5-Bromo-4-chloro-3-indolyl sulfate is the substrate of choice. Its enzymatic cleavage produces an insoluble blue precipitate at the exact site of enzyme activity, allowing for direct visualization under a light microscope. This overcomes the limitation of soluble chromogenic substrates like 4-nitrophenyl sulfate, which diffuse and obscure spatial information [1]. The specific halogenation pattern (5-bromo-4-chloro) is known to yield dye particles with minimal diffusion, ensuring the highest possible resolution for this class of substrates [2].

Microbiological Screening and Colony Staining for Sulfatase-Positive Organisms

For screening bacterial colonies or environmental samples for sulfatase activity, this substrate provides a clear visual readout. Colonies expressing the enzyme will turn a distinct blue color due to the localized precipitation of the indigo dye, enabling easy identification and isolation . The reported 'greater sensitivity and little or no background staining' compared to other alternatives is particularly advantageous in complex microbiological samples where background matrix effects can obscure results.

Quantitative Sulfatase Assays in Cell and Tissue Lysates

While primarily valued for its histochemical properties, 5-Bromo-4-chloro-3-indolyl sulfate can also be used in quantitative biochemical assays. The insoluble blue product can be solubilized using detergents or organic solvents for spectrophotometric quantification . Its well-defined solubility of 50 mg/mL in water facilitates the preparation of accurate and reproducible substrate solutions, a critical factor for reliable kinetic studies and high-throughput screening applications.

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